2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
Overview
Description
The compound is a derivative of propionic acid, with a complex aromatic ring structure attached to it. The aromatic ring includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) which is substituted with chloro and trifluoromethyl groups .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through methods such as the Suzuki-Miyaura cross-coupling reaction . This involves the use of organoboron reagents and palladium catalysts . Other methods might involve the exchange of halogen atoms or the assembly of the pyridine ring from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the aromatic ring and the various substituents. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the compound .Chemical Reactions Analysis
The compound, due to the presence of the trifluoromethyl group and the pyridine ring, might be involved in various chemical reactions. Trifluoromethyl groups are often involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group and the pyridine ring could result in unique physical-chemical properties .Scientific Research Applications
Atmospheric Chemistry of Chlorinated Phenoxy Acids
Research by Murschell and Farmer (2018) highlights the atmospheric chemistry of chlorinated phenoxy acids, a class of herbicides, including their OH oxidation process. This study provides insights into the environmental fate and transformation products of such compounds, suggesting potential environmental impacts and degradation pathways (Murschell & Farmer, 2018).
Herbicide Activity and Metabolism
Hendley et al. (1985) studied the translocation and metabolism of pyridinyloxyphenoxypropionate herbicides in quackgrass, shedding light on the mechanisms of action and efficacy of these compounds as herbicides. This research contributes to understanding how such chemicals can be used to control undesirable plant species in agriculture and other settings (Hendley et al., 1985).
Effects on Cell Cycle and Division
Kim and Bendixen (1987) explored the mode of action of pyridinyloxy phenoxy propionate herbicides on oat root tips, focusing on their effects on cell cycle and division. Their findings help in understanding the cellular targets and inhibitory effects of these herbicides, which could guide the development of more specific and effective agricultural chemicals (Kim & Bendixen, 1987).
Synthesis and Application in Material Science
Trejo-Machin et al. (2017) investigated the use of phloretic acid as an alternative to phenolation for the synthesis of polybenzoxazine materials, demonstrating the potential of phenolic compounds in the development of renewable and sustainable materials for various applications. This research opens up new avenues for the utilization of such chemical structures in material science (Trejo-Machin et al., 2017).
Antimicrobial Activity
Hunashal et al. (2012) synthesized derivatives of a similar structure and tested their antimicrobial activity, revealing potential applications in the development of new antimicrobial agents. This research indicates the broader potential of such compounds in medical and pharmaceutical applications (Hunashal et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to interact with their targets, resulting in changes that affect the organism’s functioning . For instance, some compounds inhibit the activity of targeted enzymes, thereby halting bacterial proliferation .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to halt bacterial proliferation by inhibiting the activity of targeted enzymes .
Future Directions
Biochemical Analysis
Biochemical Properties
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid plays a significant role in biochemical reactions, particularly in the inhibition of fatty acid synthesis. It interacts with enzymes such as acetyl-CoA carboxylase (ACC), which is crucial for the synthesis of fatty acids. By binding to ACC, this compound inhibits its activity, leading to a reduction in fatty acid production. This interaction is highly specific and results in the disruption of lipid biosynthesis, which is essential for cell membrane formation and energy storage in plants .
Cellular Effects
The effects of this compound on various cell types are profound. In plant cells, it disrupts normal cellular processes by inhibiting fatty acid synthesis, leading to impaired cell membrane integrity and function. This compound affects cell signaling pathways by altering the availability of lipid-derived signaling molecules. Additionally, it influences gene expression related to lipid metabolism, causing a downregulation of genes involved in fatty acid synthesis and an upregulation of stress response genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through competitive inhibition of acetyl-CoA carboxylase. The compound binds to the biotin carboxylase domain of ACC, preventing the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. This inhibition leads to a decrease in malonyl-CoA levels, thereby reducing the synthesis of long-chain fatty acids. The binding interaction is highly specific, and the presence of the trifluoromethyl group enhances the binding affinity and inhibitory potency of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of fatty acid synthesis, leading to chronic effects on cellular function. In vivo studies in plants have demonstrated that prolonged application results in stunted growth and reduced biomass due to impaired lipid metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and primarily affects lipid metabolism. At higher doses, it can cause significant toxic effects, including liver and kidney damage, due to the accumulation of unmetabolized compound and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, inhibiting their activity and disrupting the synthesis of fatty acids. The compound is metabolized in the liver through oxidative and conjugative pathways, leading to the formation of various metabolites that are excreted via urine and feces. The presence of the trifluoromethyl group influences the metabolic stability and excretion profile of the compound .
Properties
IUPAC Name |
2-[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-8(14(21)22)23-11-4-2-9(3-5-11)12-6-10(15(17,18)19)7-13(16)20-12/h2-8H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZHMTUSHFHEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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